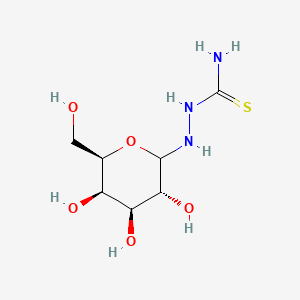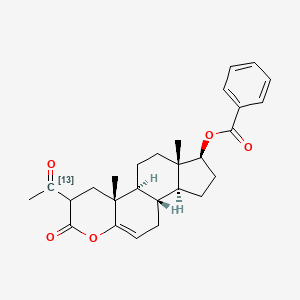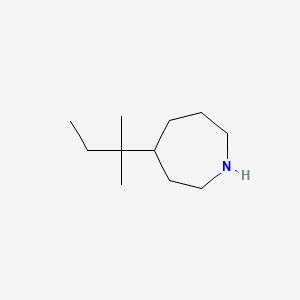
Pioglitazone (potassium salt)
Overview
Description
Pioglitazone is an orally active and selective PPARγ (peroxisome proliferator-activated receptor) agonist with high affinity binding to the PPARγ ligand-binding domain . It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus .
Synthesis Analysis
A novel process for the synthesis of pioglitazone and its salts has been described in a patent . The process features high-yielding transformations employing inexpensive reagents and recoverable solvents .Molecular Structure Analysis
The molecular formula of Pioglitazone is C19H20N2O3S . The average mass is 394.529 Da and the monoisotopic mass is 394.075348 Da .Chemical Reactions Analysis
An improved process for pioglitazone is described, featuring high-yielding transformations employing inexpensive reagents and recoverable solvents .Physical And Chemical Properties Analysis
The molecular weight of Pioglitazone is 356.44 g/mol . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Pioglitazone has shown potential in cardiac health, specifically in reducing cardiocyte apoptosis and mitochondrial ultrastructure injury in ischemic/reperfused hearts of rats. This effect might be linked to the opening of mitochondrial ATP-sensitive potassium channels (Li et al., 2008).
In the context of renal function and hormonal responses, pioglitazone has been observed to increase diurnal proximal sodium retention in diabetic and hypertensive individuals, potentially leading to fluid retention and increased incidence of congestive heart failure (Zanchi et al., 2010).
Pioglitazone is found to stimulate potassium channels in hippocampal neurons, which might explain its pharmacological actions in these neurons (Chen et al., 2018).
It induces dilation in isolated porcine retinal arterioles, mediated by nitric oxide release and Kv channel activation, offering insights into treatments for diabetic retinopathy (Omae et al., 2011).
Pioglitazone has been demonstrated to ameliorate left ventricular hypertrophy, fibrosis, and diastolic dysfunction in rats, potentially through activation of AMP-activated protein kinase signaling in the heart (Matsuura et al., 2015).
The drug also influences lipid metabolism in humans. It increased the expression of genes related to glycerol-3-phosphate synthesis in subcutaneous fat of type 2 diabetic patients (Bogacka et al., 2004).
In another study, pioglitazone stimulated mitochondrial biogenesis and expression of genes involved in fatty acid oxidation in human subcutaneous adipose tissue (Bogacka et al., 2005).
Pioglitazone has been shown to have a positive impact on lipoproteins, inflammatory markers, and adipokines in nondiabetic patients with metabolic syndrome (Szapary et al., 2006).
The drug has been used in the context of cocaine use disorder, where it was found to modify craving intensity and brain white matter integrity in patients (Schmitz et al., 2017).
Mechanism of Action
Target of Action
Pioglitazone, also known as Pioglitazone potassium, primarily targets the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
Pioglitazone acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .
Biochemical Pathways
The activation of PPARγ by Pioglitazone leads to an increase in insulin sensitivity and improved uptake of blood glucose . This is achieved through the modulation of various biochemical pathways, including the downregulation of MAPK, Myc, and Ras genes . Additionally, Pioglitazone affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .
Pharmacokinetics
The pharmacokinetics of Pioglitazone involves its metabolism in the liver by the CYP2C8 enzyme . The mean serum half-life of Pioglitazone and its metabolites range from 3-7 hours and 16-24 hours, respectively . Genetic variation in the human genome, particularly in the CYP2C8 and PPARG genes, can affect the pharmacokinetics and pharmacodynamics of Pioglitazone .
Result of Action
The primary result of Pioglitazone’s action is the reduction of insulin resistance, leading to lower plasma glucose concentrations, lower plasma insulin concentrations, and lower HbA1c values . This makes it an effective treatment for managing type 2 diabetes mellitus .
Action Environment
The action of Pioglitazone can be influenced by various environmental factors and the individual’s health state . For instance, lifestyle measures like caloric restriction and aerobic exercise can enhance the drug’s efficacy in preventing or delaying the onset of type 2 diabetes . Furthermore, the presence of certain genetic polymorphisms can contribute to variability in Pioglitazone response .
Safety and Hazards
Future Directions
Pioglitazone has been widely used as an insulin sensitizer drug for type 2 diabetes mellitus (T2DM) since 1985 . Despite safety concerns about fluid retention, data from clinical trials have not provided conclusive evidence for a benefit or a harm on cardiac function . Future research may focus on the biological mechanisms through which pioglitazone protects the immunometabolic health of adipocytes in the face of increased lipid storage .
Biochemical Analysis
Biochemical Properties
Pioglitazone (potassium salt) is an agonist of the peroxisome proliferator-activated receptor γ (PPARγ). It exhibits selectivity for PPARγ over PPARα, showing low level activation of PPARα at 1 µM and 5.4-fold activation at a concentration of 10 µM . Pioglitazone (potassium salt) interacts with these receptors, influencing the biochemical reactions within the cell .
Cellular Effects
Pioglitazone (potassium salt) has been shown to inhibit pyruvate oxidation and glucose production in hepatocytes when used at a concentration of 10 μM . This indicates that Pioglitazone (potassium salt) can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Pioglitazone (potassium salt) involves its binding to PPARγ, leading to changes in gene expression . This binding interaction results in the activation of PPARγ, which in turn influences various cellular processes .
Temporal Effects in Laboratory Settings
In a study investigating the biochemical effects and safety of Pioglitazone (potassium salt) at various concentrations in female Wistar rats, it was found that Pioglitazone (potassium salt) did not elicit any measurable biochemical toxicity on non-diabetic rat model over a duration of 28 days . This suggests that Pioglitazone (potassium salt) has a stable effect over time in laboratory settings .
Dosage Effects in Animal Models
The effects of Pioglitazone (potassium salt) vary with different dosages in animal models. For instance, Pioglitazone (potassium salt) reduces hyperglycemia, hyperlipidemia, and hyperinsulinemia in a dose-dependent manner in male Wistar fatty rats .
Metabolic Pathways
Pioglitazone (potassium salt) is involved in the PPARγ pathway, interacting with enzymes and cofactors within this pathway
properties
IUPAC Name |
potassium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S.K/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUUYXLNBAJFIM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19KN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1266523-09-4 | |
| Record name | Pioglitazone potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266523094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIOGLITAZONE POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1ZX7RX9WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



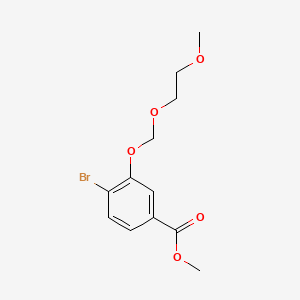
![1,3-Dioxolo[4,5-c]oxepin-4,7-imine (9CI)](/img/no-structure.png)

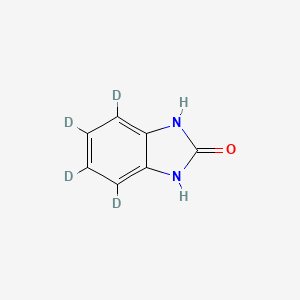
![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)
![3-[(2-Fluorophenyl)methyl]azepane](/img/structure/B584534.png)

![3-[[2-(Trifluoromethoxy)phenyl]methyl]azepane](/img/structure/B584536.png)
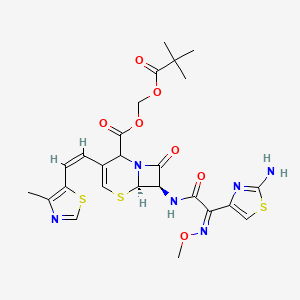
![Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584540.png)
